5-Methoxypyridin-3-ylZinc bromide
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Overview
Description
5-Methoxypyridin-3-ylZinc bromide is an organozinc compound with the molecular formula C6H6BrNOZn and a molecular weight of 253.4135 . This compound is often used in organic synthesis, particularly in the formation of carbon-carbon bonds through cross-coupling reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
5-Methoxypyridin-3-ylZinc bromide can be synthesized through the reaction of 5-methoxypyridine with zinc bromide in the presence of a suitable solvent such as tetrahydrofuran (THF). The reaction typically involves the formation of a Grignard reagent, which is then treated with zinc bromide to yield the desired organozinc compound .
Industrial Production Methods
Industrial production methods for this compound involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions
5-Methoxypyridin-3-ylZinc bromide primarily undergoes cross-coupling reactions, such as the Suzuki-Miyaura coupling, where it reacts with various electrophiles to form carbon-carbon bonds . It can also participate in other types of reactions, including oxidation, reduction, and substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Suzuki-Miyaura Coupling: Palladium catalysts, boronic acids, and bases such as potassium carbonate are commonly used.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific electrophiles or nucleophiles used. For example, in Suzuki-Miyaura coupling, the product is typically a biaryl compound .
Scientific Research Applications
5-Methoxypyridin-3-ylZinc bromide has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 5-Methoxypyridin-3-ylZinc bromide in cross-coupling reactions involves the formation of a transient organozinc intermediate, which then undergoes transmetalation with a palladium catalyst. This step is followed by reductive elimination to form the desired carbon-carbon bond . The molecular targets and pathways involved are primarily related to the catalytic cycle of the palladium catalyst.
Comparison with Similar Compounds
Similar Compounds
5-Methoxypyridine-3-boronic acid: Similar in structure but contains a boronic acid group instead of a zinc bromide group.
5-Methoxypyridin-3-ylmagnesium bromide: Another organometallic compound with a magnesium bromide group instead of zinc bromide.
Uniqueness
5-Methoxypyridin-3-ylZinc bromide is unique due to its specific reactivity and stability in cross-coupling reactions. Compared to its boronic acid and magnesium bromide counterparts, it offers different reactivity profiles and can be more suitable for certain synthetic applications .
Properties
Molecular Formula |
C6H6BrNOZn |
---|---|
Molecular Weight |
253.4 g/mol |
IUPAC Name |
bromozinc(1+);5-methoxy-3H-pyridin-3-ide |
InChI |
InChI=1S/C6H6NO.BrH.Zn/c1-8-6-3-2-4-7-5-6;;/h3-5H,1H3;1H;/q-1;;+2/p-1 |
InChI Key |
GAPZENDOPATDLT-UHFFFAOYSA-M |
Canonical SMILES |
COC1=CN=C[C-]=C1.[Zn+]Br |
Origin of Product |
United States |
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